Vegfr-2-IN-10

Description

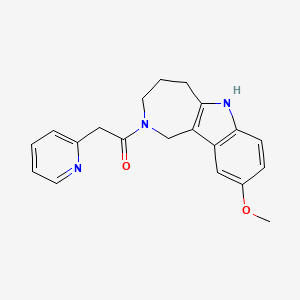

Structure

2D Structure

Properties

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone |

InChI |

InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3 |

InChI Key |

DIKNCSGXNBOYRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-10: A Technical Guide to its Mechanism of Action and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-10" is not publicly available. This document provides a detailed technical guide on the established mechanism of action for a representative, potent, and selective small-molecule VEGFR-2 kinase inhibitor, referred to herein as this compound, based on publicly available data for analogous compounds.

Core Mechanism of Action

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 is often overexpressed and its signaling is hyperactivated, promoting tumor growth and metastasis by supplying tumors with oxygen and nutrients.[1][2] this compound is a synthetic, small-molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2.

The primary mechanism of action for this compound is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of VEGFR-2.[1][2] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][4][5] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5][6] this compound, by occupying the ATP-binding pocket, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

The key signaling pathways inhibited by this compound include:

-

The PLCγ-PKC-Raf-MEK-MAPK pathway , which is critical for endothelial cell proliferation.[3][5][6]

-

The PI3K/Akt pathway , which is a major regulator of endothelial cell survival.[4][5][6][7]

By inhibiting these pathways, this compound effectively abrogates the pro-angiogenic signals mediated by VEGFR-2, leading to an anti-angiogenic and, consequently, an anti-tumor effect.[1]

Quantitative Efficacy and Selectivity

The potency and selectivity of a VEGFR-2 inhibitor are critical determinants of its therapeutic window. The following tables summarize representative quantitative data for this compound, based on published values for similar selective VEGFR-2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR-2 and a panel of other related kinases to demonstrate its selectivity profile.

| Kinase Target | IC50 (nM) | Reference Compound(s) |

| VEGFR-2 (KDR) | 3 | Motesanib Diphosphate[8] |

| VEGFR-1 (Flt-1) | 2 | Motesanib Diphosphate[8] |

| VEGFR-3 (Flt-4) | 6 | Motesanib Diphosphate[8] |

| PDGFRβ | 66 | Linifanib[8] |

| c-Kit | 8 | Motesanib Diphosphate[8] |

| FGFR-1 | >1000 | Ki8751[8] |

| c-Src | 530 | Apatinib[8] |

Data is representative of potent, multi-kinase inhibitors with high affinity for VEGFR-2.

Table 2: Cellular Activity

This table summarizes the anti-proliferative and anti-angiogenic activity of this compound in relevant cellular models.

| Assay | Cell Line | Endpoint | Value | Reference Compound(s) |

| VEGFR-2 Autophosphorylation | HUVEC | EC50 | ~100 nM | CHMFL-VEGFR2-002[9] |

| Cell Proliferation | HUVEC | GI50 | 150 nM | CHMFL-VEGFR2-002[9] |

| Cell Proliferation | A549 (Lung Cancer) | IC50 | 6.48 µM | Compound 10b[10] |

| Cell Proliferation | HepG-2 (Liver Cancer) | IC50 | 9.52 µM | Compound 11[10] |

HUVEC: Human Umbilical Vein Endothelial Cells. GI50: 50% growth inhibition. EC50: 50% effective concentration.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the primary VEGFR-2 signaling cascades and the point of inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for determining the IC50 value of this compound against the VEGFR-2 enzyme.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against the isolated VEGFR-2 kinase domain.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

This compound, dissolved in DMSO.

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well white assay plates.

-

-

Methodology:

-

Prepare a serial dilution of this compound in kinase assay buffer, typically starting from 10 µM. Include a DMSO-only control.

-

Add 2.5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.

-

Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration is typically at the Km for VEGFR-2).

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)

-

Objective: To measure the ability of this compound to inhibit VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Growth Medium (EGM-2).

-

Serum-free basal medium.

-

Recombinant human VEGF-A.

-

This compound, dissolved in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2.

-

HRP-conjugated secondary antibody.

-

ECL Western blotting detection reagents.

-

-

Methodology:

-

Plate HUVECs and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in basal medium.

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

-

Immediately place the plates on ice and wash twice with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.

-

Quantify band intensities using densitometry software and determine the concentration-dependent inhibition of phosphorylation.

-

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] As a receptor tyrosine kinase, its activation by VEGF ligands initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[5][6] Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic agents.[5][6]

This technical guide provides an in-depth overview of the binding affinity of inhibitors to VEGFR-2, detailed experimental methodologies for assessing this interaction, and a comprehensive look at the VEGFR-2 signaling pathway. While specific binding affinity data for the compound "Vegfr-2-IN-10" is not publicly available, this guide will provide comparative data for other known VEGFR-2 inhibitors to offer a valuable contextual understanding for researchers in the field.

Binding Affinity of Small Molecule Inhibitors to VEGFR-2

The binding affinity of a small molecule inhibitor to its target is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics typically indicates a more potent inhibitor.

As of the latest available data, there is no publicly accessible information on the binding affinity of This compound to VEGFR-2. However, to provide a frame of reference for researchers, the following table summarizes the binding affinities of other publicly disclosed small molecule inhibitors targeting VEGFR-2.

| Compound Name | Target | Assay Type | IC50 (nM) | Reference |

| This compound | VEGFR-2 | Not Available | Not Publicly Available | |

| Axitinib | VEGFR-2 | Cell-free | 0.2 | [7] |

| Cabozantinib (XL184) | VEGFR-2 | Cell-free | 0.035 | [7] |

| Ki8751 | VEGFR-2 | Cell-free | 0.9 | [7] |

| Pazopanib | VEGFR-2 | Cell-free | 30 | [7] |

| Sorafenib | VEGFR-2 | Cell-free | 90 | [7] |

| Sunitinib | VEGFR-2 | Cell-free | 80 | [7] |

| Vandetanib | VEGFR-2 | Cell-free | 40 | [7] |

| Fruquintinib (HMPL-013) | VEGFR-2 | Cell-free | 35 | [7] |

| Anlotinib (AL3818) | VEGFR-2 | Cell-free | < 1 | [7] |

Experimental Protocols for Determining VEGFR-2 Binding Affinity

Several robust experimental methods are employed to determine the binding affinity and inhibitory activity of compounds against VEGFR-2. These assays can be broadly categorized into biochemical (cell-free) and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo™)

This assay measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Experimental Workflow:

Detailed Methodology: [1][8][9][10]

-

Reagent Preparation:

-

Thaw the 5x Kinase Buffer, ATP solution, and PTK Substrate.

-

Prepare a 1x Kinase Buffer solution with distilled water.

-

Prepare serial dilutions of the test inhibitor. The final DMSO concentration should typically not exceed 1%.

-

On ice, thaw and dilute the recombinant VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

-

-

Assay Procedure:

-

Prepare a master mix containing the 1x Kinase Buffer, ATP, and PTK Substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test inhibitor dilutions to the appropriate wells. For control wells, add the diluent solution (e.g., 10% DMSO).

-

Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to all wells except the "blank" control.

-

Incubate the plate at 30°C for a specified time, typically 45 minutes.

-

-

Signal Detection:

-

Allow the Kinase-Glo™ reagent to equilibrate to room temperature.

-

Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The "blank" values are subtracted from all other readings, and the percentage of inhibition is calculated to determine the IC50 value.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, no-wash assay format for detecting protein phosphorylation in a cell-based system. It measures the phosphorylation of VEGFR-2 at specific tyrosine residues (e.g., Tyr1175) upon ligand stimulation and the inhibitory effect of test compounds.

Experimental Workflow:

Detailed Methodology: [11][12]

-

Cell Culture and Treatment:

-

Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into a 96-well cell culture plate and grow to confluence.

-

Serum-starve the cells for a defined period to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulate the cells with a pre-determined concentration of VEGF-A to induce VEGFR-2 phosphorylation.

-

-

Cell Lysis and Detection:

-

Lyse the cells directly in the wells using a lysis buffer compatible with the HTRF reagents.

-

Add the HTRF detection reagents to the cell lysates. These reagents consist of two antibodies: one that recognizes a specific phosphorylated tyrosine on VEGFR-2 and is labeled with a donor fluorophore, and another that recognizes total VEGFR-2 and is labeled with an acceptor fluorophore.

-

Incubate the plate at room temperature to allow for antibody binding and the formation of the immune-complex.

-

Read the HTRF signal on a compatible plate reader. The ratio of the acceptor and donor fluorescence is proportional to the amount of phosphorylated VEGFR-2.

-

Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

-

The VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] These phosphorylated sites serve as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways that collectively orchestrate the angiogenic response.

Key Downstream Signaling Cascades:

-

PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation.[3]

-

PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[3][13]

-

Src-FAK Pathway: Involved in cell migration and focal adhesion turnover.[13]

-

p38 MAPK Pathway: Contributes to cytoskeleton remodeling and cell migration.[13]

VEGFR-2 Signaling Pathway Diagram:

Conclusion

While the specific binding characteristics of this compound remain to be publicly documented, the framework provided in this guide offers a comprehensive resource for professionals engaged in the research and development of VEGFR-2 inhibitors. The detailed experimental protocols and the overview of the intricate VEGFR-2 signaling network serve as a foundational tool for the design and evaluation of novel anti-angiogenic therapies. As the field continues to evolve, the methodologies and pathways described herein will remain central to the quest for more effective treatments for cancer and other angiogenesis-dependent diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 11. revvity.com [revvity.com]

- 12. Gain of affinity for VEGF165 binding within the VEGFR2/NRP1 cellular complex detected by an HTRF-based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

Vegfr-2-IN-10 Kinase Selectivity Profile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the kinase selectivity profile of Vegfr-2-IN-10, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of this compound.

Introduction to this compound

This compound is a compound identified as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] It demonstrates a potent inhibitory effect on VEGF-mediated angiogenesis and is noted for its lack of cytotoxic effects.[1][2][3] The mechanism of action involves direct interaction with the kinase domain of VEGFR2. Specifically, the indole core of the parent compound, voacangine, engages with active site residues including Leu840, Val848, Ala866, and Leu1035 through hydrophobic interactions.[1] Further affinity is achieved through the formation of hydrogen bonds between two oxygen atoms of the voacangine-derived structure and residues Asn923 and Cys919 within a hydrophobic pocket of the kinase.[1]

Quantitative Kinase Inhibition Data

While a comprehensive selectivity profile across a wide range of kinases is not publicly available, the following table summarizes the known inhibitory activity of this compound against its primary target.

| Target Kinase | IC50 | Assay Type |

| VEGFR-2 | 0.7 µM | VEGF-induced VEGFR2 phosphorylation |

Table 1: Known inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2][3]

Experimental Protocols for Kinase Selectivity Profiling

To fully characterize the selectivity of this compound, a comprehensive kinase profiling assay against a panel of diverse kinases is required. Below are detailed methodologies for key experiments that can be employed for this purpose.

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor. These assays are crucial for determining the direct inhibitory effect of a compound on a kinase.

3.1.1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates

-

This compound (or other test compound)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

384-well white assay plates

-

-

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound and the purified kinase enzyme. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[4]

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[4]

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).[4][5]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

-

3.1.2. Mobility Shift Assay

This non-radiometric assay format separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

-

Materials:

-

Purified recombinant kinases

-

Fluorescently labeled peptide substrates

-

This compound (or other test compound)

-

ATP

-

Assay buffer

-

Microfluidic capillary electrophoresis instrument

-

-

Procedure:

-

Set up the kinase reaction in a microplate well containing the purified kinase, fluorescently labeled substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture for a defined period to allow for substrate phosphorylation.

-

Stop the reaction, typically by adding a stop buffer containing EDTA.

-

Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. The instrument applies a voltage to separate the negatively charged phosphorylated product from the neutral or less negatively charged non-phosphorylated substrate.

-

The amounts of phosphorylated and non-phosphorylated substrate are detected by fluorescence and quantified.

-

The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined.

-

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into its cellular permeability and activity on the target in its native environment.

3.2.1. VEGFR-2 Phosphorylation Assay in Endothelial Cells

This assay directly measures the inhibition of VEGF-induced autophosphorylation of VEGFR-2 in a relevant cell line.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

-

Cell culture medium

-

Recombinant Human VEGF-A

-

This compound (or other test compound)

-

Lysis buffer

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

Western blot or ELISA detection reagents

-

-

Procedure:

-

Culture HUVECs to near confluency in appropriate cell culture plates.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Analyze the phosphorylation status of VEGFR-2 using Western blotting or a specific ELISA. For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

-

Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the IC50 value based on the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation.

-

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for determining the kinase selectivity profile of a test compound like this compound.

Caption: General workflow for determining the kinase selectivity profile of a compound.

References

Vegfr-2-IN-10: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Vegfr-2-IN-10, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activity of this compound.

Chemical Structure and Physicochemical Properties

Below are the computed physicochemical properties for a structurally related compound, 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , which may offer some insight into the general characteristics of this chemical class.

| Property | Value | Source |

| Molecular Formula | C12H14N2O | PubChem |

| Molecular Weight | 202.25 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 202.110613074 Da | PubChem |

| Topological Polar Surface Area | 37.1 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| CAS Number | 126912-70-7 | PubChem |

Disclaimer: The properties listed above are for a related compound and should be used with caution as the exact properties of this compound may differ.

Biological Activity

This compound is characterized as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The primary reported quantitative data for its biological activity is its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Description |

| IC50 | 0.7 µM | Inhibition of VEGF-induced VEGFR-2 phosphorylation. |

This IC50 value indicates that this compound is a potent inhibitor of VEGFR-2 signaling.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A), playing a crucial role in angiogenesis, the formation of new blood vessels. The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability. Small molecule inhibitors like this compound typically target the ATP-binding site within the kinase domain of VEGFR-2, preventing the autophosphorylation of the receptor and thereby blocking downstream signaling.

The following diagram illustrates the major signaling pathways activated by VEGFR-2.

Caption: Simplified VEGFR-2 signaling cascade leading to key cellular responses in angiogenesis.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound is not publicly available, a general methodology for assessing the inhibitory activity of a compound against VEGFR-2 is described below. This is based on common kinase assay formats.

In Vitro VEGFR-2 Kinase Assay (Generic Protocol)

This type of assay measures the direct inhibitory effect of a compound on the kinase activity of purified, recombinant VEGFR-2.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC50).

Materials:

-

Recombinant human VEGFR-2 (kinase domain)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (adenosine triphosphate)

-

A suitable substrate for VEGFR-2 (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader (luminometer or spectrophotometer)

-

96- or 384-well assay plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

Assay Setup: To the wells of the microplate, add the kinase assay buffer, the diluted test inhibitor (or vehicle control), and the VEGFR-2 enzyme.

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Kinase Reaction: Add a mixture of ATP and the substrate to each well to start the phosphorylation reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the amount of ATP remaining (in the case of Kinase-Glo®), which is inversely proportional to the kinase activity.

-

Data Acquisition: Read the signal (e.g., luminescence) using a microplate reader.

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme) from all other readings.

-

Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) to 100%.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based VEGF-Induced VEGFR-2 Phosphorylation Assay (Generic Protocol)

This assay format assesses the ability of an inhibitor to block the phosphorylation of VEGFR-2 within a cellular context.

Objective: To determine the IC50 of an inhibitor for the autophosphorylation of VEGFR-2 in response to VEGF stimulation in intact cells.

Materials:

-

Endothelial cells that express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Cell culture medium and supplements

-

VEGF-A

-

Test inhibitor (this compound)

-

Lysis buffer

-

Antibodies:

-

Primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2)

-

Primary antibody against total VEGFR-2

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

-

Detection method (e.g., Western blotting, ELISA)

Procedure:

-

Cell Culture: Plate endothelial cells in appropriate culture vessels and grow them to a suitable confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

-

VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. Include a non-stimulated control and a VEGF-stimulated control without the inhibitor.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer to extract cellular proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.

-

Detection of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies against p-VEGFR-2 and total VEGFR-2. The signal intensity is then quantified.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for p-VEGFR-2 to quantify the level of phosphorylated receptor in the lysates.

-

-

Data Analysis:

-

Quantify the p-VEGFR-2 signal and normalize it to the total VEGFR-2 signal for each sample.

-

Calculate the percentage of inhibition of VEGF-induced phosphorylation for each inhibitor concentration relative to the VEGF-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of VEGFR-2 phosphorylation. While detailed information regarding its chemical structure and the specific protocols for its characterization are not widely published, this guide provides the available data and outlines the fundamental principles and methodologies relevant to its biological activity and mechanism of action. Researchers using this compound are advised to independently verify its properties and activity for their specific applications.

An Overview of VEGFR-2 Inhibitor Synthesis and Purification

An in-depth technical guide on the synthesis and purification of VEGFR-2 inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a prime target for anticancer drug development.[1][2][3] While several VEGFR-2 inhibitors are in clinical use, challenges such as drug resistance and side effects necessitate the development of new and improved agents.[1][2] This guide provides a technical overview of the synthesis and purification methods for small molecule VEGFR-2 inhibitors, based on recent advancements in the field.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, activates downstream signaling pathways like the p38-MAPK, Raf/MEK/ERK, and PI3K/PKB pathways.[3] This cascade of events promotes cell proliferation and vascular permeability, ultimately leading to angiogenesis.[3] Small molecule inhibitors typically target the ATP-binding site in the catalytic domain of the receptor, preventing its activation.[3]

Synthesis of VEGFR-2 Inhibitors

The synthesis of novel VEGFR-2 inhibitors often involves the use of key structural motifs present in clinically approved drugs like Sunitinib and Sorafenib.[1] Common scaffolds include pyrrole, pyrimidine, and quinazoline rings.

General Synthesis Workflow

A typical workflow for developing a new VEGFR-2 inhibitor involves several stages, from initial design to biological evaluation.

Experimental Protocols for Synthesis

Example 1: Synthesis of Tolmetin Derivatives

Kassab et al. reported the synthesis of tolmetin derivatives with a pyrrole ring and an acetamide moiety, key features of Sunitinib.[1] The synthesis was carried out using tolmetin hydrazide as a starting material, achieving good yields under non-chromatographic reaction conditions.[1]

Example 2: Synthesis of Piperazinylquinoxaline-Based Derivatives

A general method for the synthesis of these derivatives involves refluxing equimolar amounts of 2-chloro-3-(piperazin-1-yl)quinoxaline with an appropriate intermediate and NaHCO3 in acetonitrile for 2 hours.[4] The product is then precipitated in water, filtered, dried, and crystallized from ethanol.[4]

Example 3: Synthesis of Nicotinamide-Based Derivatives

Four new nicotinamide-based derivatives were designed and synthesized to possess the essential pharmacophoric features for binding to the VEGFR-2 active pocket.[5]

Purification of VEGFR-2 Inhibitors

Purification of newly synthesized compounds is a critical step to ensure that biological assays are performed on the compound of interest, free from starting materials, byproducts, or other impurities.

Common Purification Techniques

-

Chromatography : Techniques like affinity chromatography are widely used.[6][7] For kinase inhibitors, this can involve immobilizing a general kinase inhibitor on a resin to capture a range of kinases from cell lysates.[6][8] The bound proteins can then be eluted for further analysis.

-

Crystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities in the solution. For instance, piperazinylquinoxaline derivatives are often crystallized from ethanol.[4]

-

Dialysis : For larger molecules or protein-inhibitor complexes, dialysis can be used to remove small, unwanted molecules by selective diffusion through a semi-permeable membrane.[9]

General Protocol for Small Molecule Inhibitor Purification

-

Initial Work-up : After the reaction is complete, the mixture is typically poured into water and stirred to precipitate the crude product.[4]

-

Filtration : The solid precipitate is collected by filtration and washed with a solvent in which the product is insoluble but the impurities are soluble (e.g., n-hexane).[4]

-

Crystallization/Chromatography : The crude product is then further purified. For many organic compounds, recrystallization from a suitable solvent like ethanol is effective.[4] If further purification is needed, column chromatography is employed.

Quantitative Data Summary

The biological activity of synthesized VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme and various cancer cell lines.

| Compound Class/Name | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Tolmetin Derivative (14f) | VEGFR-2 | 0.22 | Sorafenib | 0.19 | [1] |

| Pyrazole Hybrid (25m) | VEGFR-2 | 0.026 | Sunitinib | 0.039 | [1] |

| Thiazolidine Hybrid (46j) | VEGFR-2 | 0.081 | - | - | [1] |

| Thiazolidine Hybrid (49a) | VEGFR-2 | 0.116 | - | - | [1] |

| Pyrimidine Derivative (91b) | VEGFR-2 | 0.53 | Sorafenib | 0.19 | [1] |

| Pyrimidine Derivative (91e) | VEGFR-2 | 0.61 | Sorafenib | 0.19 | [1] |

| Nicotinamide Derivative (6) | VEGFR-2 | 0.06083 | Sorafenib | 0.05365 | [5] |

| Piperazinylquinoxaline (11) | VEGFR-2 | 0.19 | Sorafenib | 0.08 | [4][10] |

| Pyrazolo[3,4-d]pyrimidine (12b) | VEGFR-2 | 0.09 | Sorafenib | - | [11] |

| Compound Class/Name | Cell Line | Cytotoxicity IC50 (µM) | Citation |

| Pyrazole Hybrid (25m) | MCF-7 | 0.66 | [1] |

| Thiazolidine Hybrid (46f) | HepG2 | 7.10 | [1] |

| Thiazolidine Hybrid (49a) | HepG2 | 2.0 | [1] |

| Nicotinamide Derivative (6) | HCT-116 | 9.3 | [5] |

| Nicotinamide Derivative (6) | HepG-2 | 7.8 | [5] |

| Piperazinylquinoxaline (11) | HepG-2 | 9.52 | [4][10] |

| Piperazinylquinoxaline (11) | A549 | 10.61 | [4][10] |

| Piperazinylquinoxaline (11) | Caco-2 | 12.45 | [4][10] |

| Piperazinylquinoxaline (11) | MDA | 11.52 | [4][10] |

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation | Springer Nature Experiments [experiments.springernature.com]

- 9. Expression, purification and functionality of bioactive recombinant human vascular endothelial growth factor VEGF165 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Engagement of VEGFR-2 Inhibitors in Cancer Cells

Disclaimer: The specific compound "Vegfr-2-IN-10" is not readily identifiable in publicly available scientific literature or commercial databases. Therefore, this technical guide will utilize VEGFR-2-IN-11 (also referred to as Compound 8h) as a representative example of a potent and selective VEGFR-2 inhibitor to illustrate the principles and methodologies of target engagement in cancer cells. All data presented pertains to VEGFR-2-IN-11.

Introduction: VEGFR-2 as a Key Target in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[2] This activation triggers a cascade of downstream signaling pathways that promote the proliferation, migration, and survival of endothelial cells, leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen.[1][2] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis is a well-established therapeutic strategy to impede tumor growth and metastasis.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[3] This guide provides a technical overview of the target engagement of a representative VEGFR-2 inhibitor, VEGFR-2-IN-11, in cancer cells.

Quantitative Data for VEGFR-2-IN-11

The following tables summarize the in vitro efficacy of VEGFR-2-IN-11.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| VEGFR-2 | 60.27 |

| Data sourced from MedChemExpress.[4] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 4.92 ± 0.2 |

| HCT-116 | Colon Carcinoma | 8.62 ± 0.7 |

| HEPG-2 | Liver Carcinoma | 10.18 ± 0.8 |

| Data sourced from Abdelrahman Hamdi, et al., Bioorg Chem. 2022.[4] |

Table 3: Cellular Effects on MCF-7 Breast Cancer Cells

| Assay | Conditions | Observed Effect |

| Cell Cycle Analysis | 4.92 µM, 24h | Arrests the cell cycle at the G1/S phase.[4] An increase in the G0/G1 phase population from 45.81% to 49.18% and the S phase from 39.14% to 43.22%, with a corresponding decrease in the G2/M phase.[4] |

| Apoptosis Assay | Not specified | Induces both early and late apoptosis.[4] Early apoptosis was observed in 3.46% of cells compared to 0.54% in untreated cells. Late apoptosis was induced in 20.72% of cells compared to 0.18% in the control.[4] |

| Data sourced from MedChemExpress, citing Abdelrahman Hamdi, et al.[4] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.

Principle: The assay quantifies the phosphorylation of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) by recombinant human VEGFR-2 kinase domain in the presence of ATP. The amount of ATP consumed is measured using a luminescence-based detection reagent (e.g., Kinase-Glo™). Inhibition of VEGFR-2 results in a lower rate of ATP consumption and thus a higher luminescence signal.[5][6][7][8]

Materials:

-

Recombinant Human VEGFR-2 (KDR) kinase domain

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution (500 µM)

-

PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

-

Test compound (e.g., VEGFR-2-IN-11) dissolved in DMSO

-

Kinase-Glo™ MAX reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test inhibitor at various concentrations to the designated wells. For control wells, add the diluent solution (e.g., 10% DMSO in 1x Kinase Buffer).

-

Add 1x Kinase Buffer to the "Blank" wells.

-

Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Equilibrate the Kinase-Glo™ MAX reagent to room temperature.

-

Add the Kinase-Glo™ MAX reagent to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence using a microplate reader.

-

Subtract the "Blank" values from all other readings and plot the results to determine the IC50 value.

Western Blot for Phospho-VEGFR-2

This protocol is used to assess the target engagement of the inhibitor in a cellular context by measuring the phosphorylation status of VEGFR-2.

Principle: Cancer cells are treated with the inhibitor, followed by stimulation with VEGF to induce VEGFR-2 phosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. A decrease in the p-VEGFR-2 signal relative to total VEGFR-2 indicates target engagement and inhibition.[9][10][11][12]

Materials:

-

Cancer cell line (e.g., HUVECs, MCF-7)

-

Cell culture medium and supplements

-

VEGF-A

-

Test inhibitor (VEGFR-2-IN-11)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of VEGFR-2-IN-11 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

MTT Cell Proliferation Assay

This colorimetric assay is used to determine the effect of the inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HEPG-2)

-

Complete cell culture medium

-

Test inhibitor (VEGFR-2-IN-11)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of VEGFR-2-IN-11 or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[16][17][18][19]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other immunoassays.

Materials:

-

Cancer cell line

-

Test inhibitor (VEGFR-2-IN-11)

-

PBS

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

Western blot or ELISA reagents for VEGFR-2 detection

Procedure:

-

Treat cultured cells with VEGFR-2-IN-11 or vehicle control for a defined period.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant and analyze the amount of soluble VEGFR-2 by Western blot or another quantitative immunoassay.

-

Plot the amount of soluble VEGFR-2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Western Blot Experimental Workflow

Caption: Workflow for assessing VEGFR-2 phosphorylation via Western Blot.

CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

References

- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. youtube.com [youtube.com]

The Discovery and Development of Vegfr-2-IN-10: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of Vegfr-2-IN-10, a novel, potent, and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound, also identified as Voacangine analogue 19 (V19), emerged from a targeted drug discovery program focused on the modification of natural product scaffolds. This inhibitor demonstrates significant antiangiogenic properties by directly targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting VEGF-induced receptor phosphorylation. This whitepaper will detail the synthesis, mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the characterization of this promising antiangiogenic agent.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of this process, making it a prime target for anticancer therapies.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have shown clinical efficacy; however, the need for novel inhibitors with improved potency, selectivity, and safety profiles remains.[3]

Natural products have historically served as a rich source of inspiration for drug discovery. Voacangine, a natural indole alkaloid, was identified as a potential antiangiogenic compound that directly binds to the kinase domain of VEGFR-2.[4] This led to a focused effort to synthesize analogues with enhanced inhibitory activity. This compound (V19) is a result of these efforts, demonstrating significantly increased potency against VEGF-induced VEGFR-2 phosphorylation.[4]

Discovery and Synthesis

This compound was developed as a synthetic analogue of the natural product voacangine.[4] The synthesis strategy aimed to enhance the interaction with the VEGFR-2 kinase domain. The core indole structure of voacangine was found to interact with key hydrophobic residues including Leu840, Val848, Ala866, and Leu1035.[5][6] The key modification in this compound involves the introduction of a pyridine ethanone group, which allows for the formation of hydrogen bonds between two oxygen atoms and the amino acid residues Asn923 and Cys919 within a hydrophobic pocket of the kinase domain, leading to a higher affinity and more direct interaction with VEGFR-2.[5][6]

Mechanism of Action

This compound exerts its antiangiogenic effects by directly inhibiting the kinase activity of VEGFR-2. Upon binding of VEGF-A to its receptor, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] this compound competitively binds to the ATP-binding site in the kinase domain of VEGFR-2, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.

Figure 1: Simplified signaling pathway of VEGFR-2 and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound was quantified through various in vitro assays. The key inhibitory concentration (IC50) value against VEGF-induced VEGFR-2 phosphorylation was determined, alongside its effects on cancer cell viability.

| Assay | Compound | IC50 (µM) | Notes |

| VEGF-induced VEGFR-2 Phosphorylation | This compound | 0.7 | Demonstrates potent antiangiogenic activity.[4][7] |

| Cytotoxicity | This compound | Not cytotoxic | No significant cytotoxic effects were observed.[4][7] |

Experimental Protocols

VEGFR-2 Phosphorylation Assay

This assay is designed to measure the inhibitory effect of a compound on the VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human VEGF-A

-

This compound

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

HUVECs are seeded in 6-well plates and cultured until they reach 80-90% confluency.

-

Cells are serum-starved for 4-6 hours prior to treatment.

-

Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

Cells are then stimulated with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

The medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed with lysis buffer, and the total protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane is then stripped and re-probed with an antibody against total VEGFR-2 to ensure equal protein loading.

-

Densitometry is used to quantify the band intensities, and the ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated. The IC50 value is determined from the dose-response curve.

Figure 2: Experimental workflow for the VEGFR-2 phosphorylation assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line that expresses high levels of VEGF (e.g., U87 glioblastoma)[7]

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Human tumor cells are cultured and harvested.

-

A specific number of cells (e.g., 5 x 10^6) are resuspended in PBS or a mixture with Matrigel.

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

-

Tumor volume is measured with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density).

Figure 3: Workflow for the in vivo tumor xenograft model.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of VEGFR-2 with promising antiangiogenic activity demonstrated in preclinical models. Its development from a natural product scaffold highlights the potential of this approach for discovering novel oncology therapeutics. The lack of cytotoxicity suggests a favorable safety profile.[4][7]

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing and administration routes. Further in vivo studies in a broader range of tumor models are warranted to establish the full therapeutic potential of this compound. Additionally, combination studies with other anticancer agents, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for cancer treatment.

References

- 1. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Frontiers | Design of new drugs for medullary thyroid carcinoma [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-10 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Vegfr-2-IN-10, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in in vitro angiogenesis assays. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anti-angiogenic therapies.[3][4] These protocols are designed to assist researchers in evaluating the anti-angiogenic potential of this compound through established in vitro models.

Mechanism of Action

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][6] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition effectively curtails the pro-angiogenic signals mediated by VEGF.

Data Presentation

The following table summarizes illustrative quantitative data from in vitro angiogenesis assays in the presence of this compound. These values are representative of expected outcomes for a potent VEGFR-2 inhibitor and should be determined experimentally for specific cell lines and conditions.

| Assay Type | Parameter Measured | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |

| Tube Formation | Total Tube Length (µm) | 5000 ± 350 | 2100 ± 280 | 850 ± 150 |

| Number of Branch Points | 45 ± 5 | 18 ± 3 | 5 ± 2 | |

| Cell Proliferation | Proliferation Rate (%) | 100 | 65 ± 8 | 30 ± 5 |

| Cell Migration | Migrated Cells (per field) | 150 ± 20 | 70 ± 12 | 25 ± 6 |

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), growth factor reduced

-

This compound (stock solution in DMSO)

-

24-well tissue culture plates

-

Calcein AM (optional, for fluorescence imaging)

Protocol:

-

Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 250 µL of BME to each well of a 24-well plate. Ensure the entire surface of the well is covered.[7]

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Prepare different concentrations of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO) should be included.

-

Incubation: Gently add 500 µL of the HUVEC suspension containing the desired concentration of this compound or vehicle control to each BME-coated well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[7]

-

Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images at various time points. The extent of tube formation can be quantified by measuring the total tube length and counting the number of branch points using image analysis software. For fluorescent visualization, cells can be pre-labeled with Calcein AM.[8]

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

96-well tissue culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Allow the cells to adhere overnight.

-

Treatment: The following day, replace the medium with 100 µL of fresh EGM-2 containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance or fluorescence using a microplate reader. The results are typically expressed as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant, such as VEGF.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS

-

Recombinant human VEGF-A

-

This compound

-

Boyden chamber inserts (e.g., Transwell®) with 8.0 µm pore size

-

24-well companion plates

-

Calcein AM or DAPI for staining

Protocol:

-

Preparation: Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours prior to the assay.

-

Chemoattractant: Add 750 µL of EBM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF-A) to the lower chamber of the 24-well plate.

-

Cell Seeding and Treatment: Resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL. Add this compound or vehicle control to the cell suspension.

-

Gently add 100 µL of the cell suspension to the upper chamber of the Boyden chamber insert.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., DAPI). Count the number of migrated cells in several random fields of view under a microscope.

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for in vitro angiogenesis assays.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Vegfr-2-IN-10 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Vegfr-2-IN-10, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in mouse models. The provided protocols and data are intended to serve as a guide for researchers in designing and executing in vivo studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] This process is crucial for tumor growth, progression, and metastasis.[5][6] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[5][7] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[2][3][8]

Data Presentation

The following tables summarize representative quantitative data for the in vivo use of small molecule VEGFR-2 inhibitors in mouse models. These values can serve as a starting point for dose-range finding studies with this compound.

Table 1: Representative In Vivo Dosages of Small Molecule VEGFR-2 Inhibitors in Mice

| Compound | Mouse Model | Tumor Cell Line | Administration Route | Dosage | Dosing Frequency | Reference |

| Vandetanib | Nude Mice | Lewis Lung Carcinoma (LLC) | Oral Gavage | 80 mg/kg | Daily | [9] |

| Vandetanib | Nude Mice | B16.F10 Melanoma | Oral Gavage | 80 mg/kg | Daily | [9] |

| TG100572 | C57BL/6 Mice | - (VEGF/FGF-induced angiogenesis model) | Intraperitoneal (i.p.) | 5 mg/kg | Daily for 5 days | [10] |

| PTK787 | - | - (Inflammatory arthritis model) | Intraperitoneal (i.p.) | 15 mg/kg | Every 3 days | [11] |

Table 2: Representative Anti-Tumor Efficacy of VEGFR-2 Inhibition in Mice

| Compound | Tumor Model | Efficacy Readout | Result | Reference |

| Vandetanib | Lewis Lung Carcinoma | Tumor Growth Inhibition | 84% | [9] |

| Vandetanib | B16.F10 Melanoma | Tumor Growth Inhibition | 82% | [9] |

| TG100572 | VEGF-induced Angiogenesis | Inhibition of Angiogenesis | 88% | [10] |

| DC101 (antibody) | Orthotopic MDA-MB-231 | Tumor Growth Inhibition | 48% | [4] |

| DC101 (antibody) | Orthotopic MDA-MB-231 | Reduction in Vascular Density | 65% | [4] |

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes a general method for formulating a hydrophobic small molecule inhibitor like this compound for oral gavage or intraperitoneal injection. Note: The optimal formulation may vary depending on the specific physicochemical properties of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the compound completely. Vortex thoroughly. The final concentration of DMSO in the formulation should ideally be less than 10%.

-

Add PEG300 to the solution and vortex until a homogenous mixture is obtained. A common ratio is 10% DMSO, 40% PEG300.

-

Add Tween 80 to the mixture and vortex. A common concentration is 5% Tween 80.

-

Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. The final formulation should be a clear solution or a fine suspension.

-

If the compound precipitates, gentle warming or sonication may be used to aid dissolution.

-

Prepare the formulation fresh on the day of administration.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a subcutaneous tumor model.

Materials:

-

6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest (e.g., human colorectal cancer HCT-116, lung cancer A549)

-

Matrigel (optional)

-

Calipers

-

Animal balance

-

This compound formulation

-

Vehicle control formulation

-

Gavage needles or insulin syringes

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-